molecular formula C7H9NO2 B1357080 2-(Pyridin-2-yloxy)ethanol CAS No. 56446-64-1

2-(Pyridin-2-yloxy)ethanol

Cat. No.: B1357080
CAS No.: 56446-64-1
M. Wt: 139.15 g/mol
InChI Key: RKBOVIXFWKGJLG-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)ethanol is an organic compound that features a pyridine ring attached to an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}\text{OCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

    Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Pyridine-2-carboxylic acid.

    Substitution: Various substituted pyridine derivatives.

    Esterification: Pyridine-2-yloxy ethyl esters.

Scientific Research Applications

2-(Pyridin-2-yloxy)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yloxy)ethanol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)ethanol: Similar structure but lacks the ethoxy group.

    2-(Pyridin-2-yl)methanol: Contains a methanol group instead of an ethoxy group.

    2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group instead of an ethoxy group.

Uniqueness: 2-(Pyridin-2-yloxy)ethanol is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

2-(Pyridin-2-yloxy)ethanol, a compound characterized by a pyridine ring attached to an ethoxy group, has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is C8_{8}H9_{9}NO, with a molecular weight of approximately 165.19 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
  • Anti-fibrotic Effects : In a series of experiments involving novel derivatives synthesized from this compound, certain compounds demonstrated superior anti-fibrotic activity compared to established drugs like Pirfenidone. For instance, specific derivatives achieved IC50 values of approximately 45.69 μM and 45.81 μM, indicating strong anti-fibrotic potential.
  • Interactions with Biological Systems : The compound's interactions with various receptors and enzymes have been explored, revealing insights into its mechanism of action and potential applications in drug development.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest the following:

  • Enzymatic Modulation : The compound may influence the activity of specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Interaction : Its structural properties allow it to interact with various biological receptors, which could mediate its pharmacological effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
2-(Pyridin-3-yloxy)ethanolC8_{8}H9_{9}NOVariation in oxygen position affects reactivityPotential anti-inflammatory effects
4-(Pyridin-2-yloxy)butanolC10_{10}H13_{13}NOLonger carbon chain for different solubility propertiesLimited data on biological activity
Ethyl 2-(pyridin-2-yloxy)acetateC10_{10}H11_{11}NO2_{2}Contains ester functional group enhancing lipophilicityModerate antimicrobial activity
N,N-Diethyl-2-(pyridin-2-yloxy)ethanamineC12_{12}H16_{16}N2_{2}OContains amine functionality affecting biological activityPotential neuroactive properties

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Anti-fibrotic Study : A study involving the synthesis of novel derivatives showed that many compounds derived from this compound exhibited enhanced anti-fibrotic effects compared to traditional treatments. This suggests that further exploration could lead to new therapies for conditions like liver fibrosis.
  • Inflammation Modulation : In vitro studies demonstrated that this compound could reduce inflammatory markers in cell cultures, indicating its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-pyridin-2-yloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBOVIXFWKGJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480880
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56446-64-1
Record name 2-(2-hydroxyethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethylene glycol (30.1 g, 484 mmol), 2-chloropyridine (10.0 g, 88 mmol), powdered potassium hydroxide (9.9 g, 176.13 mmol), and 18-crown-6 ether (9.3 g, 35 mmol) were dissolved in anhydrous toluene (500 mL) under a N2 atmosphere. The reaction mixture was stirred vigorously and heated to reflux. After 48 h, the reaction reached 50% conversion. The reaction mixture was concentrated in vacuo to approximately 100 mL volume then diluted with water (100 mL). After stirring for 0.5 h, the organic layer was separated and the aqueous layer was extracted with CH2Cl2. The organic extracts were combined, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by Jones column chromatography (100% hexanes to 50% ethyl acetate/hexanes) to give 2-(pyridin-2-yloxy)ethanol as a dark brown oil containing 15% w/w of 18-crown-6 ether. 1H NMR (d6-DMSO, 400 MHz): δ 8.14 (ddd, J=5.0, 2.0, 1.2 Hz, 1H), 7.68 (ddd, J=9.4, 7.2, 2.4 Hz, 1H), 6.95 (ddd, J=8.0, 4.8, 1.2 Hz, 1H), 6.80 (ddd, J=8.4, 1.0, 1.0 Hz, 1H), 4.83 (t, J=5.6 Hz, 1H), 4.26 (t, J=5.2 Hz, 2H), 3.70 (dt, J=10.4, 5.2 Hz, 2H).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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